molecular formula C18H11Cl2NO4 B1676107 (Z)-MDL 105519 CAS No. 161230-88-2

(Z)-MDL 105519

Cat. No.: B1676107
CAS No.: 161230-88-2
M. Wt: 376.2 g/mol
InChI Key: LPWVUDLZUVBQGP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDL 105519 (CAS: 161230-88-2) is a potent and selective antagonist of glycine binding to the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory . Its molecular formula is C₁₈H₁₁Cl₂NO₄, with a molecular weight of 376.19 g/mol. This compound is exclusively used in preclinical research to investigate NMDA receptor-mediated neurotransmission and pathological mechanisms in neurological disorders, such as excitotoxicity and neuroinflammation .

MDL 105519 exhibits high specificity for the glycine co-agonist site of the NMDA receptor, distinguishing it from antagonists targeting other receptor subunits (e.g., glutamate-binding or ion channel pore sites). Its selectivity makes it a valuable tool for dissecting glycine-dependent NMDA receptor activation pathways . According to MedChemExpress (MCE), MDL 105519 is supplied with a purity of 99.28% and is stable for up to two years when stored at -20°C .

Properties

IUPAC Name

3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVUDLZUVBQGP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017669
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161230-88-2
Record name 3-[(E)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDL-105519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP86UX2L28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole Core Synthesis via Cyclocondensation

The dichloroindole nucleus is typically constructed via cyclocondensation of halogenated aniline derivatives with α-keto esters. A representative protocol involves:

  • Starting Materials : 4,6-Dichloro-2-nitroaniline and methyl glyoxylate.
  • Cyclization : Heating in dichloromethane with sodium sulfate as a desiccant, followed by addition of benzyl vinylcarbamate to facilitate indole ring formation.
  • Reduction : Catalytic hydrogenation to reduce the nitro group to an amine, followed by acid-mediated cyclization to yield the indole skeleton.

This method achieves moderate yields (~50–60%) but requires careful purification via silica gel chromatography to remove regioisomeric byproducts.

Introduction of the Ethenyl-Carboxylate Side Chain

The stereospecific ethenyl bridge is installed via a Heck coupling or Wittig reaction. A Wittig-based approach, as inferred from analogous syntheses, proceeds as follows:

  • Phosphorane Preparation : Treatment of triphenylphosphine with ethyl 2-bromo-2-phenylacetate to generate the corresponding ylide.
  • Aldehyde Coupling : Reaction of the ylide with 4,6-dichloroindole-2-carboxaldehyde in tetrahydrofuran (THF) at 0°C to room temperature.
  • Isomerization : Selective isolation of the (E)-isomer via recrystallization from ethanol/water mixtures.

This step is critical for ensuring >98% stereochemical purity, as confirmed by HPLC.

Carboxylic Acid Deprotection

The final step involves hydrolysis of the ethyl ester to the free carboxylic acid:

  • Reagents : Aqueous lithium hydroxide (2 M) in THF/methanol (3:1).
  • Conditions : Stirring at 50°C for 12 hours, followed by acidification with HCl to pH 2.
  • Isolation : Filtration and washing with cold water to yield MDL 105519 as a white solid.

Optimization Studies and Yield Enhancement

Solvent and Temperature Effects

  • Cyclocondensation : Replacing dichloromethane with dimethylformamide (DMF) improves reaction homogeneity but risks nitro group reduction at elevated temperatures.
  • Wittig Reaction : Lowering the temperature to −20°C minimizes olefin isomerization, increasing (E)-selectivity to 95%.

Catalytic Improvements

  • Palladium Catalysts : Using Pd(OAc)₂ with tri-o-tolylphosphine in Heck couplings enhances turnover number (TON > 1,000) but requires rigorous exclusion of oxygen.

Purification Strategies

  • Chromatography : Flash column chromatography (SiO₂, hexanes/EtOAc 4:1) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity by NMR.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.83 (s, 1H, indole NH), 7.88 (d, J = 8.0 Hz, 2H, aromatic), 7.33–7.21 (m, 5H, phenyl), 5.17 (s, 1H, methine).
  • ¹³C NMR (DMSO-d₆, 150 MHz): δ 165.6 (COOH), 142.5 (indole C3), 129.3–118.1 (aromatic carbons).
  • High-Resolution Mass Spectrometry (HRMS) : [M + H]⁺ calcd. for C₁₈H₁₁Cl₂NO₄: 376.0134; found: 376.0132.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, 85% acetonitrile/15% water, 0.1% formic acid).
  • UV-Vis : λₘₐₓ = 280 nm (ε = 12,500 M⁻¹cm⁻¹).

Radiolabeled Derivative Synthesis

Tritiated MDL 105519 ([³H]MDL-105,519) is synthesized for receptor binding assays:

  • Precursor : MDL 105519 methyl ester.
  • Tritiation : Catalytic tritium gas exchange over Pd/BaSO₄ in ethanol.
  • Purification : Reverse-phase HPLC to isolate the labeled product.

This method achieves a specific activity of 80 Ci/mmol, suitable for autoradiography.

Scale-Up Considerations and Industrial Feasibility

  • Batch Size : Pilot-scale reactions (500 g) use continuous flow reactors to optimize heat dissipation during exothermic steps.
  • Cost Drivers : Dichloroaniline precursors account for 70% of raw material costs, necessitating recovery via distillation.

Chemical Reactions Analysis

Types of Reactions: MDL 105519 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.

    Substitution: The chlorinated positions on the indole core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Substituted indoles with different functional groups.

Scientific Research Applications

Pharmacological Characterization

MDL 105519 has been characterized for its ability to inhibit NMDA receptor-mediated responses. It acts as a non-competitive antagonist at the glycine recognition site, which plays a crucial role in the modulation of NMDA receptor activity. Research indicates that MDL 105519 binds with high affinity to the NMDA receptor, demonstrating a dissociation constant (Kd) of approximately 3.67 nM .

Key Pharmacological Effects

  • Anticonvulsant Activity : MDL 105519 has shown efficacy in various seizure models, including chemically induced and electrically mediated seizures. Its ability to prevent harmaline-stimulated increases in cerebellar cyclic GMP content provides biochemical evidence of its NMDA receptor antagonism in vivo .
  • Anxiolytic Activity : The compound exhibited anxiolytic effects in animal models, specifically in rat separation-induced vocalization tests .
  • Muscle Relaxation : At lower doses, MDL 105519 displayed muscle-relaxant properties, although higher doses impaired motor performance .

Research Applications

MDL 105519 has been utilized in several research contexts, primarily focusing on neuropharmacology and neurodegenerative diseases.

Neurodegeneration Studies

MDL 105519's role in neurodegenerative research is notable. It has been linked to alterations in NMDA receptor subunit densities and ligand binding associated with conditions like Alzheimer's disease. These alterations can influence cognitive function and emotional regulation .

Case Studies

  • Calcium Influx Assays : Studies have demonstrated that MDL 105519 can facilitate calcium influx assays in HEK293 cells expressing NMDA receptors. By protecting these cells from excitotoxicity, researchers were able to measure ligand-induced activity effectively after washing out the antagonist .
  • Behavioral Studies : In behavioral assays, MDL 105519 has been used to assess anxiety-related behaviors and seizure susceptibility in genetically modified rat models. Results indicated significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli .

Mechanism of Action

MDL 105519 exerts its effects by binding to the glycine recognition site on the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent neuronal excitation. The compound acts as a noncompetitive inhibitor, meaning it does not compete with the natural ligand (glycine) for binding but instead binds to a different site on the receptor .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

While MDL 105519 is unique in its mechanism, it shares research applications with other compounds targeting ion channels, apoptosis, or inflammatory pathways. Below is a detailed comparison with three compounds recommended by suppliers alongside MDL 105519: Solamargine, Sinomenine hydrochloride, and Isradipine.

Structural and Functional Comparison

Parameter MDL 105519 Solamargine Sinomenine Hydrochloride Isradipine
CAS Number 161230-88-2 20311-51-7 6080-33-7 75695-93-* (truncated)
Molecular Formula C₁₈H₁₁Cl₂NO₄ C₄₅H₇₃NO₁₅ C₁₉H₂₄ClNO₄ C₁₉H₂₀N₂O₅
Molecular Weight (g/mol) 376.19 868.06 365.85 371.38 (theoretical)
Primary Target NMDA receptor glycine site Apoptosis pathways in cancer μ-opioid receptor, NF-κB L-type calcium channel
Mechanism of Action Competitive glycine antagonist Induces mitochondrial apoptosis NF-κB inhibition, opioid agonism Calcium influx blockade
Research Applications Neurodegeneration, excitotoxicity Anticancer drug screening Inflammation, pain management Hypertension, vascular studies

Research Findings and Limitations

  • MDL 105519 : Studies using this compound have clarified the role of glycine in NMDA receptor activation, particularly in stroke and epilepsy models. However, its inability to cross the blood-brain barrier limits in vivo applications without invasive delivery methods .
  • Solamargine: Demonstrates potent cytotoxicity in HeLa and MCF-7 cell lines (IC₅₀ values in the nanomolar range), but its large molecular structure complicates pharmacokinetic optimization .
  • Sinomenine Hydrochloride: Reduces TNF-α and IL-6 levels in murine inflammation models, though its opioid activity may confound results in neuroimmunology studies .

Biological Activity

MDL 105519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly at the glycine recognition site. This compound has garnered attention due to its significant biological activities, which include anticonvulsant, anxiolytic, and muscle relaxant effects. This article delves into the detailed biological activity of MDL 105519, supported by various studies and data.

MDL 105519 operates primarily as a non-competitive antagonist at the glycine site of the NMDA receptor. It exhibits a high affinity for this site, with a dissociation constant (Kd) reported at approximately 3.67 nM . The compound's mechanism involves blocking NMDA-dependent responses, which include:

  • Inhibition of [3H]glycine binding : MDL 105519 completely inhibits the binding of [3H]glycine to rat brain membranes with a Ki value of 10.9 nM .
  • Alteration of intracellular signaling : It affects cyclic GMP accumulation in brain slices and alters cytosolic Ca²⁺ and Na⁺-Ca²⁺ currents in cultured neurons .
  • Anticonvulsant activity : In vivo studies have shown that MDL 105519 can prevent harmaline-stimulated increases in cerebellar cyclic GMP content, indicating its potential as an anticonvulsant agent .

Pharmacological Profile

The pharmacological effects of MDL 105519 have been extensively characterized through various experimental models:

Anticonvulsant Activity

MDL 105519 has demonstrated efficacy in several seizure models:

  • Genetically based seizures : It has been shown to reduce seizure activity in genetically predisposed animal models.
  • Chemically induced seizures : The compound effectively mitigates seizures induced by chemical agents.
  • Electrically mediated seizures : Its application in electrically induced seizure models further supports its anticonvulsant properties .

Anxiolytic Effects

In behavioral studies, MDL 105519 exhibited anxiolytic effects in rat models:

  • Separation-induced vocalization model : Rats treated with MDL 105519 showed reduced vocalizations indicative of anxiety .

Muscle Relaxant Properties

While lower doses of MDL 105519 provide muscle relaxant effects, higher doses can impair motor performance as measured by rotorod tests. However, these higher doses do not significantly affect mesolimbic dopamine turnover or prepulse inhibition of the startle reflex .

Data Summary

The following table summarizes key findings related to the biological activity of MDL 105519:

Activity Type Model Used Effect Observed Reference
AnticonvulsantHarmaline-induced seizuresPrevents increases in cerebellar cyclic GMP
AnxiolyticRat separation-induced vocalizationReduced vocalizations
Muscle RelaxantRotorod performanceImpairment at higher doses
NMDA receptor bindingRat brain membranesHigh-affinity binding (Kd = 3.67 nM)

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of MDL 105519:

  • Pharmacological Characterization : A comprehensive study highlighted that MDL 105519 is a selective inhibitor at the glycine site and affects NMDA-dependent responses both in vitro and in vivo. The study confirmed its potential as a therapeutic agent for conditions associated with NMDA receptor dysfunctions, such as epilepsy and anxiety disorders .
  • Binding Studies : Research involving radiolabeled MDL 105519 demonstrated its high affinity for glycine sites on NMDA receptors, facilitating further investigations into receptor subunit interactions and pharmacological profiling .
  • Neuroprotective Effects : Additional studies indicated that extracts from certain plants could competitively inhibit the binding of radiolabeled MDL 105519 to glycine receptors, suggesting potential neuroprotective properties when combined with other compounds .

Q & A

Q. How can factorial design improve the scalability of MDL 105519’s toxicity profiling?

  • Answer : Test multiple factors (e.g., dosage, exposure duration) simultaneously using a 2^k factorial design. Analyze interactions via ANOVA and Pareto charts to prioritize significant variables. Validate findings with longitudinal studies to assess chronic effects .

Example Table: Experimental Design for MDL 105519 Bioactivity Study

Group Treatment Sample Size Key Metrics
ExperimentalMDL 105519 (10 µM)n=30IC50, AUC, metabolic stability
Control (Vehicle)DMSO/PBSn=30Baseline enzyme activity
Positive ControlKnown inhibitor (e.g., AZD)n=30Reference IC50 values
Adapted from quasi-experimental frameworks in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-MDL 105519
Reactant of Route 2
(Z)-MDL 105519

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.